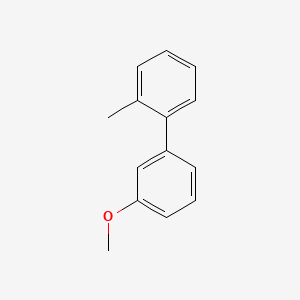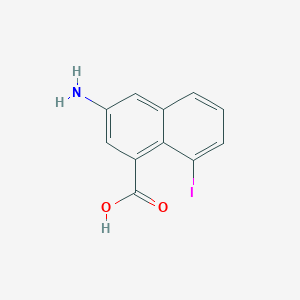![molecular formula C8H8F2O B12843295 (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4R,5S)-2,4-Difluorobicyclo[321]Oct-6-En-3-One is a bicyclic compound characterized by its unique structure and fluorine substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization: Formation of the bicyclic core through intramolecular cyclization reactions.
Fluorination: Introduction of fluorine atoms at specific positions using selective fluorination reagents.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups under controlled conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or organometallic reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One: shares structural similarities with other bicyclic compounds, such as:
Uniqueness: The unique fluorine substitutions at specific positions in (1R,2S,4R,5S)-2,4-Difluorobicyclo[321]Oct-6-En-3-One confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H8F2O |
|---|---|
Poids moléculaire |
158.14 g/mol |
Nom IUPAC |
(1R,2S,4R,5S)-2,4-difluorobicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C8H8F2O/c9-6-4-1-2-5(3-4)7(10)8(6)11/h1-2,4-7H,3H2/t4-,5+,6-,7+ |
Clé InChI |
URKUMNXMBBVBBO-UMRXKNAASA-N |
SMILES isomérique |
C1[C@@H]2C=C[C@H]1[C@H](C(=O)[C@H]2F)F |
SMILES canonique |
C1C2C=CC1C(C(=O)C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


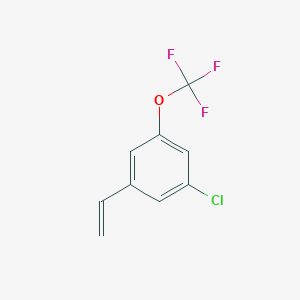
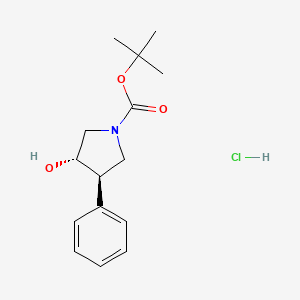


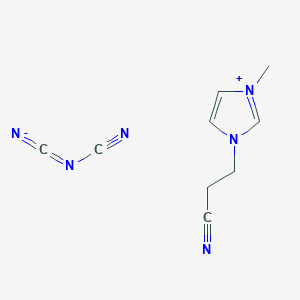

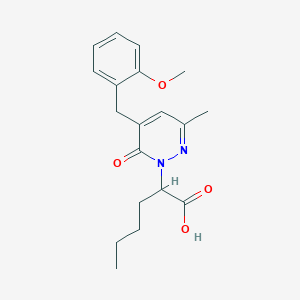
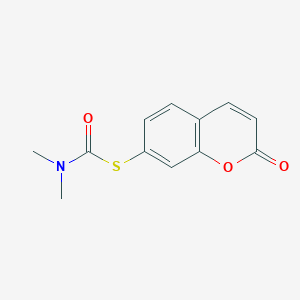
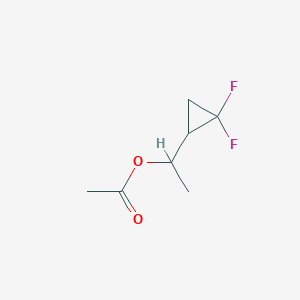
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)

